6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group at the 6th position, a fluoro group at the 2nd position, and a methoxy group at the 3rd position of the phenyl ring attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluoro group.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the picolinic acid core.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced to form a hydrogenated derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Florpyrauxifen: A pyridinemonocarboxylic acid with similar structural features, used as a herbicide.
Picloram: Another picolinic acid derivative with herbicidal properties.
Uniqueness
6-Amino-3-(2-fluoro-3-methoxyphenyl)picolinic acid is unique due to the specific combination of functional groups (amino, fluoro, and methoxy) attached to the picolinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-3-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-9-4-2-3-7(11(9)14)8-5-6-10(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJOFTNJKNPRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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